molecular formula C8H13ClN2O3 B2656272 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl CAS No. 1629740-54-0

1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl

Cat. No.: B2656272
CAS No.: 1629740-54-0
M. Wt: 220.65
InChI Key: AGVJYGXSVAUZGV-UHFFFAOYSA-N
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Description

1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl is a synthetic compound belonging to the maleimide family. It is widely used in scientific research due to its ability to selectively modify thiol groups in proteins and peptides. The compound has a molecular formula of C10H18ClN2O4 and a molecular weight of 265.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl can be synthesized from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . The reaction involves the use of specific reagents and conditions to achieve the desired product. The detailed synthetic route includes the following steps:

  • Protection of the amino group.
  • Introduction of the maleimide moiety.
  • Deprotection of the amino group to yield the final product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Large-scale protection and deprotection steps.
  • Use of industrial-grade reagents and solvents.
  • Implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Addition Reactions: The maleimide moiety can undergo addition reactions with nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Addition Reactions: Reagents such as thiols and amines are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted maleimide derivatives.

    Addition Reactions: Products include adducts formed with nucleophiles.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Scientific Research Applications

1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for modifying thiol groups in proteins and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl involves the selective modification of thiol groups in proteins and peptides. The maleimide moiety reacts with thiol groups to form stable thioether bonds, thereby altering the structure and function of the target molecules. This modification can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)maleimide hydrochloride
  • N-(2-Aminoethyl)maleimide hydrochloride salt

Uniqueness

1-[2-(2-Aminoethoxy)ethyl]maleimide-HCl is unique due to its specific structure, which allows for selective modification of thiol groups. This selectivity makes it a valuable tool in various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-2H,3-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVJYGXSVAUZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629740-54-0
Record name 1-[2-(2-aminoethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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